2-Ethyl-2-methylpentanoic acid

Description

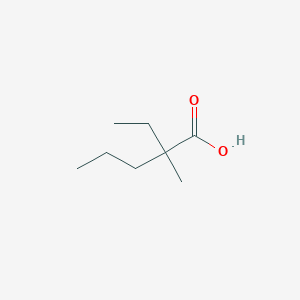

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881261 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-52-2 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFK7LO5002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2), a branched-chain fatty acid of interest in pharmaceutical research and development. The document details its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in oncology and as a subject of study in environmental endocrinology. A detailed experimental protocol for a representative synthesis is provided, alongside a proposed logical workflow for investigating its reported anticancer effects.

Introduction

This compound, also known as Valproic Acid Impurity K, is a carboxylic acid with a unique branched structure.[1][2] While it is recognized as a process impurity in the manufacturing of the widely used antiepileptic drug valproic acid, its own biological activities are an area of emerging interest.[1][2] Structurally similar to valproic acid, a known histone deacetylase (HDAC) inhibitor, this compound presents a subject for investigation into its own potential pharmacological effects.[3][4] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5343-52-2 | [1][2] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | |

| Density | 0.9187 g/cm³ at 17 °C | [5] |

| Boiling Point | 215-220 °C | [5] |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | |

| pKa (Predicted) | 4.85 ± 0.40 | [6] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [6] |

Synthesis and Experimental Protocol

A patented method for the preparation of this compound provides a foundational experimental protocol. This synthesis involves a multi-step process, which is detailed below.

Representative Synthesis Protocol

This protocol is based on a disclosed preparation method and is intended for research purposes.

Materials:

-

Methyl or Ethyl Cyanoacetate (B8463686)

-

Bromopropane

-

Sodium Methoxide (or other suitable base)

-

Sodium Hydride (or other suitable strong base)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (B80452)

-

Sodium Hydroxide (B78521)

-

Toluene

-

Deionized Water

Procedure:

-

Preparation of 2-Cyanopentanoate: React cyanoacetate with bromopropane in the presence of a base like sodium methoxide. The reaction mixture is then washed with a dilute acid solution and then with deionized water until a neutral pH is achieved. The resulting 2-cyanopentanoate is purified by rectification.

-

Alkylation: The purified 2-cyanopentanoate is then alkylated using iodoethane and a strong base such as sodium hydride.

-

Hydrolysis: The resulting 2-cyano-2-methylpentanoate is hydrolyzed. Initially, the compound is treated with a molar excess of sodium hydroxide.

-

Decarboxylation and Nitrosation: Following initial hydrolysis, concentrated sulfuric acid is added, and the reaction is heated. Subsequently, an aqueous solution of sodium nitrite is added to facilitate decarboxylation and removal of the cyano group.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with toluene. The organic phases are combined and washed with an aqueous sodium hydroxide solution. The aqueous layer is then acidified to precipitate the final product, this compound, which can be further purified as needed.

Biological Activity and Potential Applications

While comprehensive pharmacological data is limited, existing information suggests two primary areas of biological relevance for this compound: oncology and endocrinology.

Anticancer Properties

There are indications that this compound possesses cytotoxic properties against tumor cells.[7] It is reported to inhibit the growth of cancer cells by inducing necrotic cell death and has demonstrated cytosolic activity.[7] This suggests that the compound can penetrate the cell membrane to exert its effects. The structural similarity to valproic acid, a known HDAC inhibitor with anticancer properties, provides a rationale for investigating a similar mechanism of action for this compound.[3][4]

Estrogenic Activity Studies

This compound has been utilized in biological studies to assess the estrogenicity of environmental chemicals.[8] This suggests that the compound may interact with estrogen signaling pathways, although the nature of this interaction (agonistic or antagonistic) is not fully elucidated in the available literature.

Proposed Investigational Workflow

To further elucidate the biological activities of this compound, a structured investigational workflow is proposed. This workflow is designed to systematically explore its reported anticancer effects and potential mechanism of action.

Caption: Proposed Investigational Workflow for this compound

Potential Signaling Pathway Involvement

Given the reported induction of necrotic cell death and its structural similarity to the HDAC inhibitor valproic acid, a hypothetical signaling pathway can be proposed for investigation. HDAC inhibition can lead to the altered expression of numerous genes, including those involved in cell cycle arrest and cell death pathways.

Caption: Hypothetical Signaling Pathway for this compound

Conclusion

This compound is a compound with a well-defined chemical profile and intriguing, yet underexplored, biological activities. Its structural relationship to valproic acid and preliminary reports of anticancer effects warrant further investigation. The experimental protocols and investigational workflows outlined in this guide provide a framework for researchers to systematically explore the therapeutic potential of this molecule. Future studies focusing on its mechanism of action, particularly its potential role as an HDAC inhibitor and its impact on specific signaling pathways, will be crucial in determining its value in drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Valproic Acid EP Impurity K | molsyns.com [molsyns.com]

- 3. acs.org [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

- 8. This compound | 5343-52-2 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylpentanoic acid (CAS No: 5343-52-2), a branched-chain carboxylic acid, is a structural analog of the well-known anticonvulsant and mood-stabilizing drug, valproic acid.[1][2] As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is fundamental for research and development, influencing aspects such as formulation, delivery, and biological activity. This technical guide provides a summary of the known physicochemical data for this compound, detailed experimental protocols for key property determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, key values such as the pKa and logP are currently based on predictive models.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [3][4][5] |

| Molecular Weight | 144.21 g/mol | [3][4][5] |

| Physical Form | Liquid / Oil | [5][6] |

| Boiling Point | 215-220 °C | [4] |

| Density | 0.9187 g/cm³ at 17 °C | [4] |

| pKa (Predicted) | 4.85 ± 0.40 | [3] |

| logP (XLogP3, Predicted) | 2.4 | [4][7] |

| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol | [6] |

| Aqueous Solubility | Data not available |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the buffering region on the titration curve.

Methodology:

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically purified water or a co-solvent if solubility is low) to a known concentration.

-

Titration: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH at half the volume of the equivalence point.

Determination of logP by the Shake-Flask Method (OECD Guideline 107)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP.

Principle: The method determines the ratio of the concentration of the solute in two immiscible liquid phases, typically n-octanol and water, at equilibrium. The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is the logP.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Equilibration: The two phases are mixed in a vessel and agitated until equilibrium is reached. This is typically done by shaking at a constant temperature.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

Water solubility is a fundamental property that affects a drug's dissolution, absorption, and bioavailability. The flask method is a straightforward approach to determine the saturation mass concentration of a substance in water.

Principle: An excess amount of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated solution is then determined.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The undissolved portion of the substance is separated from the saturated aqueous solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method (e.g., GC, HPLC).

-

Result: The measured concentration represents the water solubility of the compound at the specified temperature.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Logical workflow for the physicochemical characterization of a chemical entity.

Biological Context

While this guide focuses on the physicochemical properties, it is noteworthy that this compound has been investigated in biological studies. It is described as a derivative of 2,5-Dimethyl-2-ethylhexanoic Acid and has been used to evaluate environmental chemicals for estrogenicity.[8] Additionally, it has shown cytotoxic and fusogenic properties, inhibiting tumor cell growth by inducing necrotic cell death.[9] No specific signaling pathway involvement has been identified to date.

References

- 1. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 5343-52-2 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 5343-52-2 [chemicalbook.com]

- 9. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid

This guide provides a detailed overview of the molecular structure, properties, and relevant (though limited) experimental context of 2-Ethyl-2-methylpentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a branched-chain carboxylic acid. Its structure features a pentanoic acid backbone with both an ethyl and a methyl group substituted at the alpha-carbon (position 2). This substitution creates a chiral center, meaning the molecule can exist as two different enantiomers.

The molecular formula of this compound is C8H16O2.[1][2][3][4][5] Its chemical structure is represented by the canonical SMILES string CCCC(C)(CC)C(=O)O.[1][4]

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C8H16O2 | [1][2][3][4][5][6] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| Exact Mass | 144.115029749 u | [4][5][6] |

| Monoisotopic Mass | 144.115029749 u | [5][6] |

| IUPAC Name | This compound | [4] |

| CAS Number | 5343-52-2 | [1][2][4] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Experimental Context

While detailed experimental protocols for the synthesis and biological activity of this compound are not extensively available in the public domain, some information can be gleaned.

Synthesis: The compound can be obtained through asymmetric synthesis.[1] This method is crucial for isolating specific enantiomers, which can have different biological activities.

Biological Activity: this compound has been noted for its cytotoxic properties, inhibiting the growth of tumor cells by inducing necrotic cell death.[1] It has also been observed to cause hemolysis in erythrocytes.[1]

Due to the limited availability of detailed public information, specific experimental protocols for these processes are not provided here. Researchers interested in these applications would need to consult specialized chemical and pharmacological literature. There is no widely documented signaling pathway associated with this compound in the initial search results.

References

Biological Activity of 2-Ethyl-2-methylvaleric Acid: A Technical Guide

Disclaimer: Scientific literature extensively detailing the specific biological activities of 2-Ethyl-2-methylvaleric acid is notably scarce. This guide synthesizes the available information, drawing heavily on data from its structural analog, Valproic Acid (VPA), and related branched-chain fatty acids. The potential activities described herein, particularly regarding cytotoxicity and specific signaling pathways, are largely based on these comparisons and require dedicated experimental validation for 2-Ethyl-2-methylvaleric acid.

Introduction

2-Ethyl-2-methylvaleric acid, also known as 2-Ethyl-2-methylpentanoic acid, is a branched-chain carboxylic acid. Structurally, it is an analog of the well-characterized pharmaceutical agent, Valproic Acid (VPA), and is also identified as an impurity of VPA. While its primary use appears to be as a chemical intermediate, its structural similarity to VPA suggests the potential for significant biological activity.

One commercial supplier notes that the compound exhibits cytosolic activity, inhibits tumor cell growth by inducing necrotic cell death, causes hemolysis in erythrocytes, and possesses fusogenic properties.[1] However, these assertions are not yet substantiated by peer-reviewed scientific literature. This guide will explore these potential activities in the context of related compounds and provide hypothetical frameworks for their investigation.

Physicochemical Properties

A summary of the physical and chemical properties of 2-Ethyl-2-methylvaleric acid is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5343-52-2 | [1] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 215-220 °C | [3] |

| Density | 0.9187 g/cm³ (at 17 °C) | [3] |

| Solubility | Limited in water, soluble in organic solvents | [2] |

Potential Biological Activities and Mechanisms of Action

Given the lack of direct research, the biological activities of 2-Ethyl-2-methylvaleric acid are inferred from its structural analogs, primarily Valproic Acid and other short-chain fatty acids (SCFAs).

Anticancer Activity

Hypothesized Mechanism: The most prominent potential therapeutic application is in oncology, based on the known anticancer effects of VPA. VPA is a known inhibitor of histone deacetylases (HDACs).[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, VPA induces histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.

2-Ethyl-2-methylvaleric acid, as a structural analog, may share this HDAC inhibitory activity. Furthermore, claims of its ability to induce necrotic cell death suggest a potentially different or additional mechanism compared to the more commonly observed apoptosis induced by many anticancer agents. Necrotic cell death is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.

Hemolytic Activity

The unsubstantiated claim of hemolytic activity suggests that 2-Ethyl-2-methylvaleric acid may be capable of disrupting red blood cell membranes.[1] The mechanism for this is unclear but could be related to its properties as a branched-chain fatty acid and its potential to intercalate into and destabilize the lipid bilayer of the cell membrane.

Neurological Activity

As an analog of the anticonvulsant VPA, 2-Ethyl-2-methylvaleric acid could potentially exhibit activity within the central nervous system. The mechanisms of VPA's anticonvulsant action are multifaceted, including the potentiation of GABAergic inhibition and modulation of voltage-gated ion channels.[6] Structure-activity relationship studies of VPA analogs have shown that the branched-chain carboxylic acid structure is crucial for anticonvulsant activity.[7]

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known to act as signaling molecules by activating certain G-protein coupled receptors (GPCRs), such as FFA2 (GPR43) and FFA3 (GPR41).[8][9] This activation can influence various physiological processes, including immune responses and metabolism. It is plausible that 2-Ethyl-2-methylvaleric acid could interact with these or other GPCRs.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of 2-Ethyl-2-methylvaleric acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 2-Ethyl-2-methylvaleric acid on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

1. Cell Culture:

- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

- Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

- Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of 2-Ethyl-2-methylvaleric acid in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

- Incubate for 24, 48, or 72 hours.

4. MTT Assay:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 5 minutes.

5. Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hemolysis Assay

This protocol determines the red blood cell lytic activity of 2-Ethyl-2-methylvaleric acid.

1. Preparation of Red Blood Cells (RBCs):

- Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant (e.g., EDTA).

- Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

- Aspirate the supernatant and the buffy coat.

- Wash the RBC pellet three times with cold phosphate-buffered saline (PBS, pH 7.4).

- Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

2. Assay Procedure:

- Prepare various concentrations of 2-Ethyl-2-methylvaleric acid in PBS.

- In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each compound concentration.

- Include a negative control (100 µL RBCs + 100 µL PBS) and a positive control for 100% hemolysis (100 µL RBCs + 100 µL 1% Triton X-100).

- Incubate the plate at 37°C for 1 hour with gentle shaking.

3. Measurement of Hemolysis:

- Centrifuge the plate at 1,000 x g for 5 minutes.

- Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

- Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

4. Data Analysis:

- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Necrotic Cell Death Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol distinguishes between live, apoptotic, and necrotic cells based on membrane integrity.

1. Cell Treatment:

- Seed and treat cells with 2-Ethyl-2-methylvaleric acid as described in the cytotoxicity protocol (Section 4.1).

2. Cell Harvesting:

- After the treatment period, collect both the floating and adherent cells.

- For adherent cells, wash with PBS and detach using trypsin.

- Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

- Wash the cell pellet twice with cold PBS.

3. Staining:

- Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

- Incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of Annexin V binding buffer to each sample.

4. Flow Cytometry:

- Analyze the samples immediately using a flow cytometer.

- FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

- Analyze at least 10,000 events per sample.

5. Data Interpretation:

- Live cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

- Primary necrotic cells: Annexin V-negative and PI-positive (this population may be small and transient). An increase in the PI-positive population (both single and double-positive) is indicative of cell death involving membrane rupture.

Mandatory Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by 2-Ethyl-2-methylvaleric acid, based on the known mechanisms of Valproic Acid.

Caption: Hypothetical HDAC inhibition pathway for 2-Ethyl-2-methylvaleric acid.

References

- 1. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

- 2. CAS 5343-52-2: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of GPCR Structures for Modelling of Free Fatty Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Identification of Valproic Acid Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural identification and analytical methodologies for Valproic Acid Impurity K, a known related substance of the active pharmaceutical ingredient Valproic Acid. This document outlines the fundamental physicochemical properties, detailed experimental protocols for chromatographic separation, and insights into spectroscopic analysis to ensure accurate identification and quantification, which is critical for regulatory compliance and drug product safety.

Introduction to Valproic Acid Impurity K

Valproic Acid Impurity K is a process-related impurity that can arise during the synthesis of Valproic Acid.[1] Its presence and concentration are strictly monitored in pharmaceutical formulations to ensure the safety and efficacy of the final drug product. The structural details of this impurity are crucial for developing robust analytical methods for its detection and quantification.

Table 1: Physicochemical Properties of Valproic Acid Impurity K

| Property | Value | Reference(s) |

| Chemical Name | (2RS)-2-Ethyl-2-methylpentanoic acid | [2][3] |

| 2-Ethyl-2-methylvaleric acid | [3] | |

| CAS Number | 5343-52-2 | [3] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

Analytical Methodologies for Structural Identification

The structural elucidation and routine analysis of Valproic Acid Impurity K rely on a combination of chromatographic and spectroscopic techniques. Gas chromatography is the primary method cited in pharmacopeial monographs, while high-performance liquid chromatography offers a viable alternative. Spectroscopic methods are indispensable for the unequivocal confirmation of the impurity's structure.

Gas Chromatography (GC)

A validated Gas Chromatography (GC) method is essential for the separation and quantification of Valproic Acid Impurity K from the active pharmaceutical ingredient (API) and other related substances. The United States Pharmacopeia (USP) has proposed a monograph for Valproic Acid that includes a GC method for the analysis of organic impurities, including Impurity K.[5]

Experimental Protocol: Gas Chromatography (GC) Method

This protocol is based on the proposed USP monograph for the analysis of organic impurities in Valproic Acid.[5]

Table 2: Gas Chromatography (GC) Method Parameters

| Parameter | Specification |

| Column | USP G35 stationary phase |

| Dimensions | 30 m x 0.53 mm, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial: 70 °C, hold for 2 min |

| Ramp: 10 °C/min to 240 °C, hold for 5 min | |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

System Suitability:

-

Relative Retention Time (RRT):

-

Valproic Acid Impurity B: ~0.97

-

Valproic Acid Impurity K: ~0.98

-

Valproic Acid: 1.00[5]

-

Sample Preparation:

-

Standard Solution: Prepare a solution of Valproic Acid Impurity K certified reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.15 mg/mL.

-

Test Solution: Dissolve an accurately weighed quantity of the Valproic Acid sample in the same solvent to obtain a final concentration of approximately 100 mg/mL.

High-Performance Liquid Chromatography (HPLC)

While GC is the more established technique for Valproic Acid and its volatile impurities, HPLC can also be employed, particularly for non-volatile related compounds or as an orthogonal technique for confirmation. Since Valproic Acid and its aliphatic impurities lack a strong chromophore, direct UV detection can be challenging and may require derivatization or the use of a universal detector like a refractive index detector (RID) or a mass spectrometer (MS).[1][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method (General Approach)

The following is a general HPLC method that can be optimized for the analysis of Valproic Acid and its impurities.

Table 3: High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a solution of Valproic Acid Impurity K certified reference standard in the mobile phase.

-

Test Solution: Dissolve the Valproic Acid sample in the mobile phase.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the definitive structural confirmation of Valproic Acid Impurity K.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the impurity.

-

Expected Molecular Ion: For Valproic Acid Impurity K (C₈H₁₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 144.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl and propyl groups, as well as the methyl group at the α-position. The absence of a proton at the α-carbon would be a key distinguishing feature.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. A predicted ¹³C NMR spectrum for 2-ethyl-2-methyl-pentanoic acid is available in some databases and can serve as a reference.[9]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations from the alkyl chains.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the identification and quantification of Valproic Acid Impurity K.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

- 3. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. Pentanoic acid, 2-ethyl-2-methyl-, methyl ester [webbook.nist.gov]

- 8. PubChemLite - 2-ethyl-2-methylpentanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

Potential Therapeutic Effects of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methylpentanoic acid, a branched-chain fatty acid, has emerged as a molecule of interest for its potential therapeutic applications. While specific peer-reviewed literature on this compound is limited, preliminary data from commercial suppliers and extensive research on structurally related compounds, such as other branched-chain fatty acids (BCFAs) and valproic acid analogs, suggest a potential for significant biological activity. This technical guide synthesizes the available information to explore the hypothesized therapeutic effects of this compound, focusing on its potential as an anticancer agent through the induction of necrotic cell death and its inherent hemolytic properties. This document provides a comprehensive overview of the current understanding, detailed hypothetical experimental protocols for its investigation, and visualizations of relevant signaling pathways and workflows to guide future research and drug development efforts.

Introduction

This compound (CAS: 5343-52-2), also known as 2-Ethyl-2-methylvaleric acid or Valproic Acid Impurity K, is a saturated fatty acid with a branched alkyl chain. Its chemical structure is provided in Table 1. As a member of the branched-chain fatty acid (BCFA) family, it shares structural similarities with compounds that are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic-modulating effects.

Notably, preliminary information from a commercial supplier suggests that (2RS)-2-Ethyl-2-methylpentanoic acid inhibits the growth of tumor cells by inducing necrotic cell death and causes hemolysis in erythrocytes[1][2][3][4]. These claims, while not yet substantiated in peer-reviewed literature, provide a compelling basis for investigating the therapeutic potential of this molecule, particularly in the context of oncology.

This guide aims to provide a detailed technical overview of the potential therapeutic effects of this compound by leveraging the existing knowledge on related compounds and outlining a clear path for future experimental validation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5343-52-2 | [5] |

| Molecular Formula | C8H16O2 | [5] |

| Molecular Weight | 144.21 g/mol | [5] |

| Synonyms | 2-Ethyl-2-methylvaleric acid, Valproic Acid Impurity K (PhEur), NSC 466 | [5] |

| Physical Form | Liquid | [2] |

Hypothesized Therapeutic Effects

Anticancer Activity via Necrotic Cell Death

The primary therapeutic potential of this compound appears to lie in its reported ability to induce necrotic cell death in tumor cells[1][2][3][4]. Necrosis, a form of lytic cell death, can be immunogenic, potentially stimulating an anti-tumor immune response. This contrasts with apoptosis, which is generally considered non-inflammatory.

While specific studies on this compound are lacking, research on other BCFAs and valproic acid analogs supports the plausibility of its anticancer effects. For instance, various BCFAs have been shown to inhibit the proliferation of cancer cells and induce apoptosis. The structural features of BCFAs, such as the position and size of the branching group, can influence their cytotoxic potency.

Table 2: Cytotoxicity of Selected Valproic Acid Derivatives and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Valproic Acid Derivative 7e | HepG2 | 44 | |

| Valproic Acid Derivative 7j | HepG2 | 81.3 | |

| Valproic Acid Derivative 10 | HepG2 | 172 | |

| 5-Fluorouracil (Reference) | HepG2 | 188 | |

| Valproic Acid | HepG2 | >400 |

The precise mechanism by which this compound might induce necrosis is unknown. However, it could potentially involve the disruption of cellular membranes, mitochondrial dysfunction, or the activation of specific signaling pathways that lead to programmed necrosis (necroptosis). A hypothetical signaling pathway for necrosis induction is depicted below.

References

- 1. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

- 2. CAS 5343-52-2: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 5343-52-2: Acide 2-éthyl-2-méthylpentanoïque [cymitquimica.com]

- 4. CAS 5343-52-2: Ácido 2-etil-2-metilpentanoico | CymitQuimica [cymitquimica.com]

- 5. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]

In-Vitro Cytotoxicity of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro cytotoxicity of 2-Ethyl-2-methylpentanoic acid, a structural analog of the well-characterized compound, valproic acid (VPA). Due to the limited availability of direct cytotoxic data for this compound, this document leverages existing research on VPA and its analogs to infer potential cytotoxic mechanisms and provide robust experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and toxicological profile of this compound. It includes detailed methodologies for key cytotoxicity assays, a summary of relevant quantitative data from closely related compounds, and visual representations of implicated signaling pathways and experimental workflows.

Introduction

This compound is a branched-chain carboxylic acid and a structural analog of valproic acid (VPA), a compound widely used in the treatment of epilepsy, bipolar disorder, and migraines. VPA has also garnered significant attention for its anticancer properties, which are largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. As a close structural analog, this compound is hypothesized to exhibit similar biological activities, including potential cytotoxic effects on cancer cell lines.

While specific studies on the in-vitro cytotoxicity of this compound are not extensively available in peer-reviewed literature, one source indicates that the compound possesses "significant cytotoxicity" and can inhibit the growth of tumor cells by inducing necrotic cell death[1]. This guide aims to provide a framework for the systematic in-vitro evaluation of this compound's cytotoxic properties.

Quantitative Cytotoxicity Data (Valproic Acid and Analogs)

To provide a reference for the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of valproic acid in various cancer cell lines. These values have been compiled from multiple studies and demonstrate the dose-dependent cytotoxic effects of a closely related compound.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |

| MCF-7 | Breast Cancer | 48 | 2.5 - 5 | [2] |

| MDA-MB-231 | Breast Cancer | 48 | 5 - 10 | [2] |

| PC-3 | Prostate Cancer | 72 | 1.5 | N/A |

| LNCaP | Prostate Cancer | 72 | 2.5 | N/A |

| U-87 MG | Glioblastoma | 48 | 3.5 | N/A |

| SH-SY5Y | Neuroblastoma | 48 | 1 | [3] |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the compound used.

Experimental Protocols

This section provides detailed methodologies for three standard in-vitro assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Target cancer cell line (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and create a series of dilutions in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a provided lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

This compound

-

Target cancer cell line

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include any detached, dead cells). Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in-vitro cytotoxicity assessment.

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of valproic acid, the following diagram illustrates the potential signaling pathways through which this compound may exert its cytotoxic effects.

Caption: Proposed cytotoxic signaling pathways of this compound.

Conclusion

While direct experimental evidence for the in-vitro cytotoxicity of this compound is currently limited, its structural similarity to valproic acid provides a strong rationale for investigating its potential as a cytotoxic agent. This technical guide offers a comprehensive framework for such an investigation, including detailed experimental protocols and a hypothesized mechanism of action based on the known effects of its analogs. The provided methodologies and background information are intended to facilitate further research into the biological activities of this compound and to aid in the development of novel therapeutic strategies. Further studies are warranted to elucidate the specific cytotoxic profile and molecular targets of this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of Valproic Acid

Abstract

Valproic acid (VPA), a branched short-chain fatty acid, is a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis. Its clinical efficacy is attributed to a multifaceted mechanism of action that encompasses the modulation of inhibitory and excitatory neurotransmission, as well as epigenetic regulation through histone deacetylase (HDAC) inhibition. This technical guide provides a comprehensive overview of the core mechanisms of action of VPA, with a focus on its effects on γ-aminobutyric acid (GABA) metabolism, voltage-gated ion channels, and HDACs. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area. While the user initially inquired about 2-Ethyl-2-methylpentanoic acid, the vast body of scientific literature focuses on its isomer, Valproic acid (2-propylpentanoic acid). This guide will therefore detail the well-established mechanisms of Valproic acid, which are considered central to this class of compounds.

Introduction

Valproic acid (VPA), with the chemical formula C₈H₁₆O₂ and CAS number 99-66-1, has been in clinical use for several decades.[1][2] Its broad spectrum of activity is a consequence of its ability to interact with multiple molecular targets within the central nervous system.[3][4][5] The therapeutic effects of VPA are not attributed to a single mode of action but rather to a synergistic combination of effects on neurotransmitter systems, ion channel function, and gene expression.[3][4][5][6] This guide will dissect these core mechanisms, providing the available quantitative data and detailed experimental methodologies to support further investigation.

Core Mechanisms of Action

The mechanism of action of Valproic Acid is complex and involves several key pathways that contribute to its therapeutic effects.[3][4] These can be broadly categorized into three main areas: enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases.

Enhancement of GABAergic Neurotransmission

A primary and well-established mechanism of VPA is its ability to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[3][4][5] This leads to a potentiation of GABAergic inhibition, which helps to dampen neuronal hyperexcitability, a hallmark of epilepsy. VPA achieves this through two principal actions:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme GABA-T, which is responsible for the degradation of GABA.[3][4][5] This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing its inhibitory signaling.

-

Stimulation of Glutamic Acid Decarboxylase (GAD): Some evidence suggests that VPA can also increase the activity of GAD, the enzyme that synthesizes GABA from glutamate.[7]

The net effect of these actions is an overall increase in GABAergic tone, contributing to the anticonvulsant properties of VPA.

Modulation of Voltage-Gated Ion Channels

VPA directly modulates the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability and the propagation of action potentials.

-

Voltage-Gated Sodium Channels (VGSCs): VPA has been shown to block voltage-gated sodium channels, which reduces the rapid firing of neurons that underlies seizure activity.[4][7] This action helps to stabilize neuronal membranes and prevent aberrant electrical discharges.

-

T-type Calcium Channels: VPA is also known to inhibit T-type calcium channels.[7] This is particularly relevant to its efficacy in treating absence seizures, where these channels play a critical role in the characteristic spike-wave discharges.

By modulating these ion channels, VPA effectively reduces neuronal hyperexcitability from multiple angles.

Inhibition of Histone Deacetylases (HDACs)

A more recently discovered mechanism of VPA is its ability to inhibit histone deacetylases (HDACs).[1][4] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin state, leading to changes in gene expression.[6] This epigenetic modification is thought to contribute to its mood-stabilizing effects and may also play a role in its neuroprotective and anticancer properties.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Valproic Acid with its key molecular targets.

| Target | Parameter | Value | Species/System | Reference |

| Histone Deacetylase 1 (HDAC1) | IC50 | 0.4 mM | In vitro | [Göttlicher et al., 2001] |

| Class I HDACs | IC50 | ~2 mM | In vitro | [Cayman Chemical] |

| NavMs (prokaryotic sodium channel) | IC50 | 691 µM | HEK293t cells | [Pnas, 2019] |

| T-type Calcium Channels | - | Reduction in current | Rat nodose ganglion neurons | [Neurosci Lett, 1990] |

Note: Specific Ki and EC50 values for GABA transaminase and various mammalian ion channel subtypes are not consistently reported in the literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines of protocols for assessing the core mechanisms of VPA.

GABA Transaminase (GABA-T) Activity Assay

This protocol is based on the principle of measuring the conversion of a labeled substrate by GABA-T.

Objective: To determine the inhibitory effect of Valproic Acid on GABA-T activity.

Materials:

-

Purified or recombinant GABA-T enzyme

-

[¹⁴C]-GABA or other suitably labeled GABA substrate

-

α-ketoglutarate

-

Valproic Acid

-

Scintillation fluid and counter

-

Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and varying concentrations of Valproic Acid or vehicle control.

-

Initiate the reaction by adding the labeled GABA substrate and the GABA-T enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Separate the product (e.g., succinic semialdehyde) from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography).

-

Quantify the amount of product formed by liquid scintillation counting.

-

Calculate the percentage of inhibition for each VPA concentration and determine the IC50 value.

Whole-Cell Voltage-Clamp Recording of Sodium Channel Currents

This electrophysiological technique allows for the direct measurement of ion channel activity.[8][9]

Objective: To characterize the effect of Valproic Acid on voltage-gated sodium channels in neurons.

Materials:

-

Cultured neurons or acutely dissociated neurons

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular solution (e.g., containing CsF or KCl)

-

Extracellular solution (e.g., containing NaCl)

-

Valproic Acid

-

Pharmacological agents to block other channels (e.g., TEA for potassium channels, CdCl₂ for calcium channels)

Procedure:

-

Prepare the cells for recording in a recording chamber with the extracellular solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ and fill it with the intracellular solution.

-

Approach a cell with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit sodium currents.

-

Record baseline sodium currents.

-

Perfuse the cell with the extracellular solution containing Valproic Acid at various concentrations.

-

Record the sodium currents in the presence of VPA.

-

Analyze the data to determine the effect of VPA on current amplitude, activation, inactivation, and recovery from inactivation.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the enzymatic activity of HDACs in the presence of an inhibitor.

Objective: To quantify the inhibitory potency of Valproic Acid on HDAC activity.

Materials:

-

Nuclear extracts from cells or purified HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Developer solution

-

Valproic Acid

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, nuclear extract or purified HDAC, and varying concentrations of Valproic Acid or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each VPA concentration and determine the IC50 value.

Signaling Pathways and Visualizations

The multifaceted actions of Valproic Acid can be visualized through signaling pathway diagrams.

Caption: VPA enhances GABAergic transmission.

Caption: VPA modulates neuronal excitability.

Caption: VPA's epigenetic mechanism.

Conclusion

The therapeutic efficacy of Valproic Acid stems from its ability to concurrently modulate multiple key pathways involved in neuronal function and gene regulation. Its actions on the GABAergic system, voltage-gated ion channels, and histone deacetylases collectively contribute to its anticonvulsant, mood-stabilizing, and other clinical effects. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working to further elucidate the complex pharmacology of Valproic Acid and to develop the next generation of therapies for neurological and psychiatric disorders.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Valproate - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

The Natural Occurrence of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups along their carbon chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physical and chemical properties that influence their biological roles. Predominantly found in bacteria, BCFAs are also present in a variety of other natural sources, including human vernix caseosa, meconium, and milk, as well as in ruminant-derived products.[1][2] Their presence in these matrices suggests important physiological functions, ranging from modulating membrane fluidity to influencing metabolic and inflammatory signaling pathways.[3][4] This in-depth technical guide provides a comprehensive overview of the natural occurrence of BCFAs, their biosynthesis, and their physiological significance, with a focus on quantitative data, experimental protocols, and the molecular pathways they influence.

Data Presentation: Quantitative Occurrence of BCFAs

The concentration and composition of BCFAs vary significantly across different biological sources. The following tables summarize the quantitative data on BCFA content in various matrices.

Table 1: Branched-Chain Fatty Acid Content in Human Sources

| Source | Total BCFA Content (% of Total Fatty Acids or dry weight) | Predominant BCFAs | Reference(s) |

| Vernix Caseosa | 10-20% of dry weight; 12% of dry weight; 15.59% in triacylglycerol, 11.82% in free fatty acids, 16.81% in wax esters | iso-12:0, anteiso-13:0, iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, anteiso-17:0, iso-18:0, iso-20:0 | [5][6][7][8] |

| Meconium | ~1% of dry weight | iso-BCFAs (C16-C26), anteiso-17:0 | [2][7] |

| Human Milk | 0.4% - 2.3% of total fatty acids | iso-14:0, iso-16:0, anteiso-15:0, anteiso-17:0 | [9][10] |

Table 2: Branched-Chain Fatty Acid Content in Dairy Products

| Source | Total BCFA Content (% of Total Fatty Acids) | Predominant BCFAs | Reference(s) |

| Cow's Milk | 1.7 - 3.4% | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [4] |

| Goat's Milk | 1.2 - 2.4% | Not specified | [4] |

| Sheep's Milk | 1.8 - 3.1% | Not specified | [4] |

| Camel's Milk | ~6.04% | Not specified | [10] |

| Yak's Milk | 3.91% | Not specified | [10] |

| Cheese | 0.2 - 1.9% (polar lipids), 0.1 - 1.7% (neutral lipids) | Not specified | [11] |

Table 3: Branched-Chain Fatty Acid Content in Other Natural Sources

| Source | Total BCFA Content | Predominant BCFAs | Reference(s) |

| Bacteria (general) | Major acyl constituents of membrane lipids in many species | iso- and anteiso-fatty acids | [12][13] |

| Marine Sponges | Varies by species | Novel branched Δ5 monounsaturated acids, 19-methylpentacosanoic, 19-methylhexacosanoic, 19-methylheptacosanoic acids | [14][15] |

| Fish | 2-10 times lower than cheese | iso-17:0, iso-15:0 | [11] |

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

The primary producers of BCFAs in nature are bacteria. The biosynthesis of iso- and anteiso-BCFAs in bacteria utilizes branched-chain amino acids (BCAAs) as precursors.

Experimental Protocols

Accurate identification and quantification of BCFAs are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

General Experimental Workflow for BCFA Analysis

Detailed Methodologies

1. Lipid Extraction from Biological Samples (General Protocol)

-

Objective: To extract total lipids from a biological matrix.

-

Method: A modified Folch or Bligh & Dyer method is commonly used.[16]

-

Procedure:

-

Homogenize the sample in a chloroform (B151607):methanol mixture (typically 2:1, v/v).

-

Add a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

2. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

-

Objective: To convert fatty acids into their more volatile and less polar methyl esters for GC analysis.

-

Method: Acid-catalyzed transesterification is a common method.[12][17]

-

Procedure:

-

To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol or 3M methanolic HCl.[10][16]

-

Incubate at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-60 minutes).

-

Stop the reaction by adding water.

-

Extract the FAMEs into an organic solvent such as hexane (B92381).

-

The hexane layer is then collected for GC-MS analysis.

-

3. GC-MS Analysis of BCFAs

-

Objective: To separate, identify, and quantify individual BCFAs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

-

Column: A polar capillary column (e.g., DB-FastFAME, BPX-5) is essential for separating BCFA isomers from straight-chain fatty acids.[5][18]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analytes.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity.

-

MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

-

4. LC-MS/MS Analysis for Isomeric Separation

-

Objective: To achieve enhanced separation of BCFA isomers that may co-elute in GC.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Method: Reversed-phase liquid chromatography (RPLC) is often employed.[13]

-

Procedure:

-

The lipid extract (without derivatization) is injected onto the LC column.

-

A gradient elution with a suitable mobile phase (e.g., water, acetonitrile, isopropanol (B130326) with modifiers like formic acid or ammonium (B1175870) formate) is used for separation.

-

The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

-

Tandem MS (MS/MS) is used for structural elucidation and specific quantification.

-

Signaling Pathways Modulated by BCFAs

Recent research has highlighted the role of BCFAs as signaling molecules that can modulate various cellular pathways, particularly those involved in inflammation and metabolism.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Certain BCFAs have been identified as potent activators of PPARα.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. BCFAs have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB pathway.

IL-10 Signaling Pathway

Interleukin-10 (IL-10) is an anti-inflammatory cytokine. Studies have shown that dietary BCFAs can increase the expression of IL-10, which may contribute to their protective effects in conditions like necrotizing enterocolitis.[5][18]

Regulation of Lipid Synthesis

BCFAs may also influence the expression of key genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).

Conclusion

Branched-chain fatty acids are a unique class of lipids with a widespread natural occurrence and diverse biological functions. Their presence in significant quantities in bacteria, human neonatal environments, and dairy products underscores their importance in nutrition and physiology. The ability of BCFAs to modulate membrane properties and influence key signaling pathways related to inflammation and metabolism makes them a compelling area of research for scientists and drug development professionals. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the therapeutic potential of these fascinating molecules.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Extraction/UHPLC-Q-Orbitrap-MS-Based Lipidomic Workflow for Comprehensive Study of Lipids in Soft Ch… [ouci.dntb.gov.ua]

- 7. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. Molecular Mechanisms Driving IL-10- Producing B Cells Functions: STAT3 and c-MAF as Underestimated Central Key Regulators? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of human milk fat analogue by enzymatic interesterification reaction using palm stearin and fish oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide

Introduction

2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2) is a branched-chain carboxylic acid. As a fine chemical, it can serve as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. A comprehensive understanding of its structural features is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the molecular structure of such compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data (Predicted)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12.0 | Singlet (broad) | 1H |

| -CH₂- (ethyl) | ~1.6 - 1.7 | Quartet | 2H |

| -CH₃ (methyl) | ~1.1 | Singlet | 3H |

| -CH₂- (propyl) | ~1.4 - 1.5 | Multiplet | 2H |

| -CH₂- (propyl) | ~1.2 - 1.3 | Multiplet | 2H |

| -CH₃ (ethyl & propyl) | ~0.9 | Triplet | 6H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data (Predicted)